molecular formula C9H18O2 B6601036 3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol CAS No. 2031258-62-3

3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol

Cat. No.: B6601036
CAS No.: 2031258-62-3
M. Wt: 158.24 g/mol
InChI Key: INNRAURZFRXXAK-UHFFFAOYSA-N
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Description

3-[1-(3-Hydroxypropyl)cyclopropyl]propan-1-ol is a chemical compound with the CAS Number 2031258-62-3, a molecular formula of C 9 H 18 O 2 , and a molecular weight of 158.24 g/mol . Its structure features a cyclopropane ring substituted with two hydroxypropyl chains, classifying it as a cycloalkyl-hydroxyl compound of significant interest in medicinal chemistry research. This compound is primarily investigated for its potential in cholesterol management and the treatment of related metabolic disorders . Research and patent literature indicate its application in the development of therapeutic agents for a wide range of conditions, including dyslipidemia, cardiovascular diseases, type 2 diabetes, insulin resistance, and obesity . The compound's value in research is linked to its potential biological activities, which may involve mechanisms relevant to lipid metabolism and inflammation, such as modulating pathways like those involving peroxisome proliferator-activated receptors (PPARs) . It serves as a key synthetic intermediate or a core structure for developing novel small-molecule therapies aimed at regulating cholesterol elimination and managing associated health risks. Available for research and development purposes, this product is offered in various quantities, typically from 50mg up to 2.5g . It is supplied as a solid that may require cold-chain transportation and storage under sealed, dry conditions, often recommended at 2-8°C to maintain stability . Intended Use and Disclaimer: this compound is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Information and refer to the relevant Hazard Statements (e.g., H315-H319-H335, indicating potential skin, eye, and respiratory irritation) before handling .

Properties

IUPAC Name

3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c10-7-1-3-9(5-6-9)4-2-8-11/h10-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNRAURZFRXXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCCO)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Simmons-Smith Reaction

The Simmons-Smith reaction, employing a zinc-copper couple and diiodomethane, is a classical method for cyclopropane ring formation. For 3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol, this approach requires a precursor with two allylic alcohol moieties. A proposed synthetic route involves:

  • Protection of Hydroxyl Groups :
    The hydroxyl groups of 3-hydroxypropan-1-ol are protected as tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions during cyclopropanation .

  • Alkene Substrate Preparation :
    The protected diol is converted to a diene via elimination or cross-metathesis. For example, treatment with mesyl chloride followed by base-induced elimination yields 1,5-heptadiene derivatives.

  • Cyclopropanation :
    Reaction with diiodomethane and Zn(Cu) generates the cyclopropane ring. The stereoelectronic environment of the diene dictates regioselectivity, favoring geminal substitution due to orbital alignment .

  • Deprotection :
    The TBS groups are cleaved using tetra-n-butylammonium fluoride (TBAF), yielding the target diol.

Key Considerations :

  • Yield optimization requires strict control of reaction temperature and stoichiometry.

  • Competing side reactions, such as over-addition or ring-opening, are mitigated by slow reagent addition .

Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction, utilizing sulfonium ylides, offers an alternative route for cyclopropane synthesis from α,β-unsaturated carbonyl compounds.

  • Diketone Synthesis :
    A 1,3-diketone precursor, such as 3-oxopentane-1,5-dione, is prepared via Claisen condensation of ethyl acetoacetate.

  • Ylide Generation :
    Dimethylsulfonium methylide is generated in situ from trimethylsulfonium iodide and sodium hydride in dimethyl sulfoxide (DMSO) .

  • Cyclopropanation :
    The ylide reacts with the diketone, inducing ring closure to form a cyclopropane-1,1-dicarbonyl intermediate.

  • Reduction of Carbonyl Groups :
    The diketone is reduced to a diol using sodium borohydride (NaBH4) in methanol, followed by acid workup to yield the final product.

Advantages :

  • High stereochemical control due to the concerted mechanism of ylide addition.

  • Compatibility with a wide range of carbonyl substrates .

Nucleophilic Substitution on Cyclopropane Dihalides

This method leverages the reactivity of geminal dihalides for nucleophilic displacement.

  • Cyclopropane Dihalide Synthesis :
    1,1-Dibromocyclopropane is synthesized via cyclopropanation of 1,1-dibromoethylene using a transition metal catalyst.

  • Grignard Reaction :
    Two equivalents of 3-hydroxypropylmagnesium bromide are reacted with the dihalide in tetrahydrofuran (THF). The hydroxyl groups are protected as TBS ethers prior to reaction .

  • Deprotection :
    The TBS groups are removed using TBAF, yielding the diol.

Challenges :

  • Cyclopropane dihalides are highly strained and prone to ring-opening under strong nucleophilic conditions.

  • Steric hindrance at the geminal position may limit reaction efficiency .

Hydrogenation of Diene Precursors

Catalytic hydrogenation offers a route to cyclopropanes via partial saturation of conjugated dienes.

  • Diene Synthesis :
    A diene functionalized with two 3-hydroxypropyl groups is prepared via Wittig olefination or Horner-Wadsworth-Emmons reaction.

  • Partial Hydrogenation :
    Selective hydrogenation over a palladium catalyst under high pressure (3–5 MPa) induces cyclopropane formation .

  • Workup :
    The crude product is purified via column chromatography using ethyl acetate/hexane gradients.

Limitations :

  • Competing full hydrogenation to alkanes necessitates precise control of reaction duration and catalyst loading.

  • Low yields due to thermodynamic instability of the cyclopropane ring .

Borane-Mediated Cyclopropanation

Inspired by methodologies in Result , this approach employs borane-THF complexes for simultaneous reduction and cyclopropanation.

  • Ketone Intermediate :
    A diketone precursor, such as 1,1-diacetylcyclopropane, is synthesized via Friedel-Crafts acylation.

  • Borane Reduction :
    Treatment with borane-THF reduces the ketones to secondary alcohols while preserving the cyclopropane ring.

  • Chain Extension :
    The resulting diol undergoes Williamson ether synthesis with 1-bromo-3-hydroxypropane to introduce the hydroxypropyl groups.

Optimization Notes :

  • Excess borane ensures complete reduction of carbonyl groups.

  • Acidic workup (e.g., HCl) quenches residual borane and protonates the alcohol .

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Key Advantages Drawbacks
Simmons-Smith45–6012–24High regioselectivitySensitive to moisture
Corey-Chaykovsky50–706–12Mild conditions, scalableRequires anhydrous reagents
Nucleophilic Substitution30–4524–48Straightforward mechanismLow efficiency for geminal substitution
Hydrogenation25–406–18No protecting groups neededCompeting side reactions
Borane-Mediated55–658–16Simultaneous reduction and cyclopropanationLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis

  • 3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various derivatives through functional group transformations such as oxidation, reduction, and substitution reactions.

Reagent in Chemical Reactions

  • The compound is employed as a reagent in numerous chemical reactions due to its ability to participate in nucleophilic substitutions and eliminations, making it valuable for synthesizing complex organic molecules.

Biology

Biological Activity Studies

  • Research has indicated that this compound exhibits potential biological activity, particularly in interactions with biomolecules. Its hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structural and functional properties.

Cell Culture Applications

  • As noted by Biosynth, this compound can function as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is critical for cellular functions and experiments .

Medicine

Therapeutic Potential

  • Investigations into the therapeutic properties of this compound are ongoing. Its unique structure suggests possible applications in drug development, particularly for conditions requiring modulation of biological pathways influenced by cyclopropyl-containing compounds.

Precursor for Drug Development

  • The compound may serve as a precursor for synthesizing new pharmaceutical agents, leveraging its reactivity to create derivatives with enhanced biological activity.

Industry

Production of Specialty Chemicals

  • In industrial settings, this compound is utilized in the manufacture of specialty chemicals. Its ability to undergo various chemical transformations allows for the production of tailored compounds for specific applications.

A study conducted on the interactions of this compound with various protein targets revealed significant binding affinities that suggest its potential use as a lead compound for drug design targeting specific diseases.

Case Study 2: Industrial Application

In an industrial context, a manufacturer reported successful use of this compound in synthesizing a series of specialty chemicals that demonstrated improved performance characteristics compared to traditional compounds.

Mechanism of Action

The mechanism of action of 3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl group can also interact with hydrophobic regions of proteins and enzymes, affecting their activity .

Comparison with Similar Compounds

3-[2-(3-Hydroxypropyl)-1,3-dioxolan-2-yl]propan-1-ol (CAS: 5694-96-2)

  • Structure : Features a dioxolane ring instead of cyclopropane .
  • Molecular Formula : C₉H₁₆O₄ (MW: 188.22 g/mol).
  • Key Differences : The dioxolane ring is less strained and more polar due to oxygen atoms, enhancing water solubility compared to the cyclopropane analog.

3-(1H-Pyrrol-1-yl)propan-1-ol (CAS: 50966-69-3)

  • Structure : Substitutes cyclopropane with a pyrrole ring .
  • Molecular Formula: C₇H₁₁NO (MW: 125.17 g/mol).

3-(3-Hydroxypropylamino)propan-1-ol (CAS: 14002-33-6)

  • Structure : Contains an amine-linked hydroxypropyl chain instead of cyclopropane .
  • Molecular Formula: C₆H₁₅NO₂ (MW: 133.19 g/mol).

Physicochemical Properties

Compound Molecular Weight (g/mol) Water Solubility LogP (Predicted) Key Functional Groups
This compound 156.22 Moderate 0.5–1.2 Cyclopropane, two -OH groups
3-[2-(3-Hydroxypropyl)-1,3-dioxolan-2-yl]propan-1-ol 188.22 High -0.3–0.3 Dioxolane, two -OH groups
3-Methylthiopropanol (CAS: 505-10-2) 106.19 Low 1.5–2.0 Methylthio (-SMe), -OH group
Dihydroconiferyl alcohol 182.22 Slightly soluble 1.0–1.5 Methoxyphenol, -OH group

Key Observations :

  • The cyclopropane in the target compound reduces polarity compared to dioxolane analogs but increases strain-related reactivity.
  • Methoxyphenol derivatives (e.g., dihydroconiferyl alcohol ) exhibit lower solubility due to aromaticity and methoxy groups.

Anti-Proliferative Activity

  • Benzimidazolium salts with hydroxypropyl substituents (e.g., 2-(3-hydroxypropyl)-N,N′-bis(arylmethyl)-benzimidazolium salts) show anti-proliferative activity, suggesting hydroxypropyl groups may enhance bioactivity .

Biological Activity

3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural characteristics, which include a cyclopropyl moiety and a hydroxypropyl group. These features suggest potential interactions with biological systems, making it a candidate for further investigation in drug development and therapeutic applications.

The chemical formula for this compound is C10H18O2C_{10}H_{18}O_2, and its molecular structure allows for various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl groups enables hydrogen bonding with biological molecules, while the cyclopropyl group contributes to hydrophobic interactions with proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their conformation and activity. Additionally, the cyclopropyl structure may facilitate interactions with hydrophobic regions in proteins, potentially modulating enzymatic functions or receptor activities.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, it has been investigated as a potential inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various cancers. In vitro assays demonstrated that derivatives of this compound exhibited significant antiproliferative effects on cancer cell lines, suggesting its role as a scaffold for developing more potent BCL6 inhibitors .

Antimicrobial Properties

The compound's antimicrobial activity has also been evaluated against various pathogens. Preliminary tests indicated that it possesses moderate antibacterial properties against gram-positive bacteria such as Staphylococcus aureus. However, its efficacy was lower compared to other known antimicrobial agents .

Study on BCL6 Inhibition

In a study examining the inhibition of BCL6, compounds based on the structure of this compound were synthesized and tested for their potency. The lead compound showed an IC50 value of approximately 12 nM in cellular assays, indicating strong activity against BCL6-high expressing cell lines while maintaining selectivity over lower expressing lines .

Pharmacokinetic Profiling

Pharmacokinetic studies have revealed insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. It demonstrated favorable solubility and permeability profiles in preliminary assessments, suggesting potential for oral bioavailability. Further investigations are needed to optimize its pharmacokinetic properties for clinical applications .

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameIC50 (nM)Biological Activity
3-[1-(2-hydroxyethyl)cyclopropyl]ethanol150Moderate BCL6 inhibition
3-[1-(4-hydroxybutyl)cyclopropyl]butanol100Antimicrobial activity
This compound 12 Potent BCL6 inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s cyclopropane ring and hydroxypropyl groups necessitate multi-step synthesis. A common approach involves cyclopropanation of allylic alcohols via Simmons-Smith reactions, followed by hydroxypropyl functionalization using nucleophilic substitution or Grignard reactions. For yield optimization, control reaction temperature (e.g., −78°C for cyclopropane stability) and employ catalysts like Cu(OTf)₂ to enhance regioselectivity . Characterization via NMR (¹H/¹³C) and HPLC-MS ensures purity (>95%), as impurities from incomplete cyclopropanation can skew downstream results .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodological Answer : Conflicting data on stereochemistry or substituent positions can arise due to the compound’s strained cyclopropane ring. Use NOESY NMR to clarify spatial relationships between the cyclopropane and hydroxypropyl groups. X-ray crystallography is recommended for absolute configuration determination, though crystallization may require co-crystallizing agents like crown ethers .

Q. What are the primary applications of this compound in foundational biochemical assays?

  • Methodological Answer : Its hydroxyl groups enable hydrogen bonding with enzymes, making it a substrate for dehydrogenase assays. For example, monitor NAD⁺/NADH conversion at 340 nm to assess activity in alcohol dehydrogenase systems. Ensure buffer pH (7.4) aligns with physiological conditions to maintain enzyme stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the cyclopropane ring’s strain energy (~27 kcal/mol) and predict sites for electrophilic attack. Molecular dynamics simulations (AMBER force fields) can assess interactions with enzymes like cytochrome P450, identifying potential metabolic pathways .

Q. What experimental designs address contradictions in reported enzymatic inhibition data?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., acetylcholinesterase inhibition) may stem from assay conditions. Standardize protocols:

  • Use identical enzyme sources (e.g., human recombinant vs. bovine-derived).
  • Control for solvent effects (DMSO ≤0.1% v/v).
  • Validate via orthogonal assays (Ellman’s method vs. fluorescence-based) .

Q. How does the compound’s steric profile influence its utility in polymer chemistry?

  • Methodological Answer : The cyclopropane ring introduces rigidity, while hydroxypropyl groups enhance hydrophilicity. Test copolymerization with acrylates via radical initiators (AIBN, 70°C). Gel permeation chromatography (GPC) reveals molecular weight distributions, and DSC measures glass transition temperatures (Tg) to correlate structure with thermal stability .

Q. What strategies mitigate racemization during asymmetric synthesis of enantiomerically pure derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases from Candida antarctica) can enforce enantioselectivity. Monitor optical rotation ([α]D²⁵) and use chiral HPLC (Chiralpak AD-H column) to verify enantiomeric excess (>99%) .

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